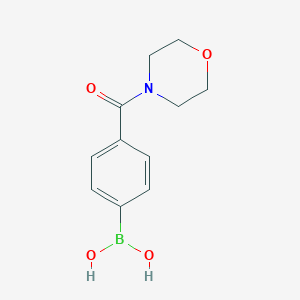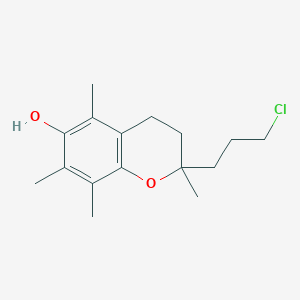
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol (CTC) is a synthetic antioxidant that has been extensively studied for its potential application in various fields, including food preservation, cosmetics, and pharmaceuticals. CTC is a derivative of vitamin E and has been found to possess superior antioxidant activity compared to other vitamin E analogs.
Mechanism Of Action
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to be effective in protecting cells from oxidative damage and reducing inflammation. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical And Physiological Effects
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to possess various biochemical and physiological effects. In vitro studies have shown that 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol can protect cells from oxidative damage and reduce inflammation. In vivo studies have shown that 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol can improve cognitive function and reduce the risk of neurodegenerative diseases. 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has also been found to possess anti-tumor properties and can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol possesses several advantages for lab experiments, including its superior antioxidant activity and its potential application in various fields. However, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol also has some limitations, including its relatively high cost and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol. First, further studies are needed to elucidate the mechanism of action of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol and its potential application in various fields. Second, studies are needed to determine the optimal dosage and administration of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol for its potential therapeutic use. Third, studies are needed to investigate the potential side effects of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol and its long-term safety profile. Fourth, studies are needed to develop new derivatives of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol with improved properties and efficacy. Finally, studies are needed to investigate the potential use of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol in combination with other antioxidants and drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol is a multi-step process that involves the reaction of 2,5,7,8-tetramethyl-6-chromanone with 3-chloropropanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol as a yellowish oil, which can be purified by column chromatography.
Scientific Research Applications
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been extensively studied for its potential application in various fields, including food preservation, cosmetics, and pharmaceuticals. In food preservation, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to be effective in inhibiting lipid oxidation and extending the shelf life of food products. In cosmetics, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been shown to possess anti-aging properties and can protect the skin from UV-induced damage. In pharmaceuticals, 2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol has been found to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
122148-72-5 |
|---|---|
Product Name |
2-(3-Chloropropyl)-2,5,7,8-tetramethyl-6-chromanol |
Molecular Formula |
C16H23ClO2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
2-(3-chloropropyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C16H23ClO2/c1-10-11(2)15-13(12(3)14(10)18)6-8-16(4,19-15)7-5-9-17/h18H,5-9H2,1-4H3 |
InChI Key |
APTOFCGQYPRQPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCCl)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCCl)C(=C1O)C)C |
synonyms |
2-(3-chloropropyl)-2,5,7,8-tetramethyl-6-chromanol 2-CTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



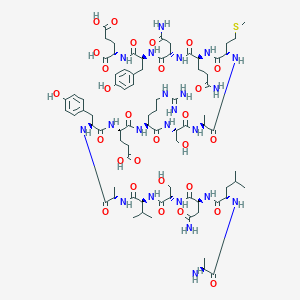
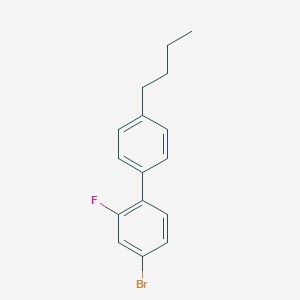
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
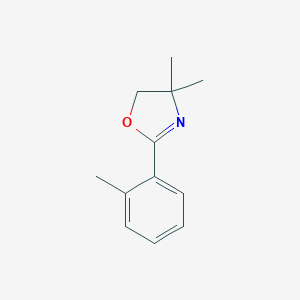

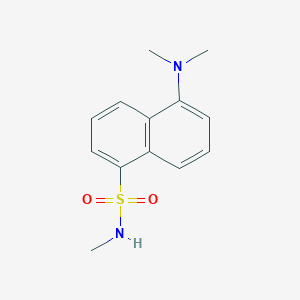
![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
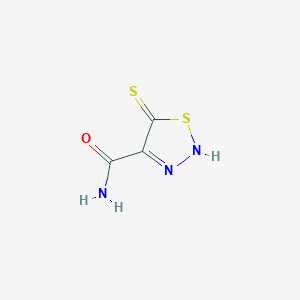
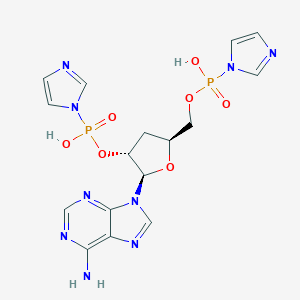
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)
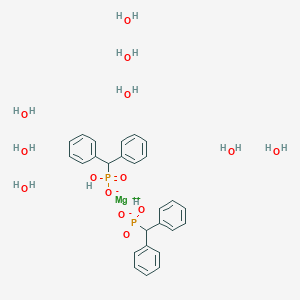
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
